Lauformine

Description

Overview of Hexahydroproaporphine Alkaloids within Natural Product Chemistry

Hexahydroproaporphine alkaloids represent a class of natural products characterized by a specific tetracyclic ring system. These compounds are part of the broader group of isoquinoline (B145761) alkaloids, which are widely distributed in various plant families, including Annonaceae, Lauraceae, Magnoliaceae, and Menispermaceae. nih.gov Natural product chemistry plays a crucial role in isolating, elucidating the structures of, and investigating the biological activities of such compounds. iiim.res.intaylorfrancis.comresearchgate.net Research in this field often involves detailed phytochemical studies, employing various chromatographic and spectroscopic techniques to identify and characterize the metabolites present in plant extracts. researchgate.netresearcher.life

Hexahydroproaporphines are structurally related to proaporphine and aporphine (B1220529) alkaloids, often considered intermediates or precursors in the biosynthetic pathways of the latter. mdpi.comresearchgate.net The unique structural features of hexahydroproaporphines contribute to their specific chemical and biological properties, making them subjects of interest in the search for new bioactive molecules. leibniz-fmp.de

Historical Context of Lauraceae Family Alkaloid Research

The Lauraceae family, comprising about 45 genera and 2250 species distributed globally, is well-known for its abundance of alkaloids. nih.govresearchgate.net Historical research into the secondary metabolites of Lauraceae plants dates back several decades, with early studies focusing on the isolation and structural determination of various alkaloid types. nih.govresearchgate.netsci-hub.se For instance, studies on Formosan lauraceous plants were initiated as early as 1963, with a strong focus on their alkaloid content. nih.govresearchgate.net

Previous reviews have summarized the extensive research conducted on Lauraceae alkaloids, discussing their taxonomy, chemotaxonomy, and chemosystematics based on chemical constituents like alkaloids, arylpropanoids, flavonoids, and terpenes. sci-hub.semdpi.com The family is particularly rich in benzyltetrahydroisoquinoline alkaloids, considered the main biosynthesized metabolites derived from L-tyrosine via the shikimic acid pathway. sci-hub.sersdjournal.org Over the years, numerous alkaloids with diverse skeletal types have been isolated from Lauraceae species, with aporphine alkaloids being the predominant group found in many genera. researchgate.net This historical research has laid the groundwork for the targeted investigation of specific alkaloid classes, such as hexahydroproaporphines, found within this family.

Rationale for Dedicated Research into Lauformine

Dedicated research into this compound is warranted due to its identification as a hexahydroproaporphine alkaloid present in certain Lauraceae species, notably those within the Phoebe genus, such as Phoebe formosana and Phoebe grandis. nih.govresearchgate.netmdpi.comubb.ac.idum.edu.mymdpi.comnih.gov Its presence within this family, known for producing a wide array of structurally diverse and biologically active alkaloids, suggests that this compound itself may possess interesting chemical and biological properties. nih.govresearchgate.netresearchgate.net

The isolation and characterization of this compound contribute to a more comprehensive understanding of the phytochemical diversity within the Lauraceae family and the specific metabolic pathways active in these plants. nih.govresearchgate.net Furthermore, as a hexahydroproaporphine, this compound's structural relationship to other alkaloid classes found in Lauraceae makes it a valuable subject for biosynthetic studies aimed at elucidating the complex pathways leading to the formation of these natural products. rsc.orgsci-hub.se Investigating this compound specifically allows for targeted studies into its unique chemical behavior and potential interactions in biological systems, distinguishing it from other alkaloids present in the same plant sources. riken.jpbackuslab.com Research findings related to this compound, such as its isolation alongside other known alkaloids, provide crucial data for comparative phytochemical analyses and chemotaxonomic studies within the Phoebe genus and the Lauraceae family as a whole. nih.govmdpi.commdpi.comnih.gov

Table 1: Selected Alkaloids Isolated from Phoebe Species Including this compound

| Compound Name | Alkaloid Type | Source Plant |

| This compound | Hexahydroproaporphine | Phoebe formosana, Phoebe grandis nih.govresearchgate.netmdpi.comubb.ac.idum.edu.mymdpi.comnih.gov |

| N-Methylthis compound | Hexahydroproaporphine | Phoebe formosana nih.govresearchgate.netubb.ac.idum.edu.my |

| Laurodionine | Aporphine | Phoebe formosana nih.govresearchgate.netubb.ac.id |

| Grandine A | Oxoproaporphine | Phoebe grandis mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net |

| (-)-8,9-Dihydrolinearisine | Isoquinoline | Phoebe grandis mdpi.comresearchgate.netmdpi.comnih.gov |

| Boldine | Isoquinoline | Phoebe grandis mdpi.commdpi.comnih.govresearchgate.netum.edu.my |

| Norboldine | Isoquinoline | Phoebe grandis mdpi.commdpi.comnih.govresearchgate.net |

| Scortechiniine A | Isoquinoline | Phoebe grandis mdpi.commdpi.comnih.govresearchgate.netmdpi.com |

| Scortechiniine B | Isoquinoline | Phoebe grandis mdpi.commdpi.comnih.govresearchgate.netmdpi.com |

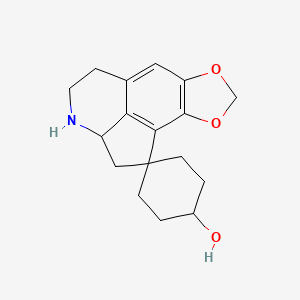

Structure

2D Structure

3D Structure

Properties

CAS No. |

91177-60-5 |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

spiro[3,5-dioxa-11-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexane]-1'-ol |

InChI |

InChI=1S/C17H21NO3/c19-11-1-4-17(5-2-11)8-12-14-10(3-6-18-12)7-13-16(15(14)17)21-9-20-13/h7,11-12,18-19H,1-6,8-9H2 |

InChI Key |

KWWQMZNQWSVKHN-PSTGCABASA-N |

SMILES |

C1CC2(CCC1O)CC3C4=C2C5=C(C=C4CCN3)OCO5 |

Canonical SMILES |

C1CC2(CCC1O)CC3C4=C2C5=C(C=C4CCN3)OCO5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lauformine; |

Origin of Product |

United States |

Natural Sourcing and Advanced Isolation Methodologies of Lauformine

Botanical Origins and Chemotaxonomic Significance

Lauformine's presence has been documented in several species of the genus Phoebe, a prominent genus within the Lauraceae family. The distribution of this compound and other alkaloids within Phoebe species provides valuable data for chemotaxonomic studies, aiding in the understanding of evolutionary relationships and classifications within this diverse plant family. The Lauraceae family is notably rich in isoquinoline (B145761) alkaloids, particularly those of the aporphine (B1220529) type, which are found in a majority of its genera. sci-hub.sersc.org

Isolation from Phoebe formosana (Lauraceae)

Phoebe formosana (Hayata) Hayata, a plant widely distributed in Taiwan, has been identified as a source of this compound. Previous studies on P. formosana have highlighted its richness in aporphine alkaloids, with laurolitsine (B191710) being a particularly noted phenolic alkaloid isolated from its stems. acs.orgmedchemexpress.comglpbio.com this compound, along with N-methylthis compound, were isolated from Phoebe formosana. nih.gov

Occurrence in Phoebe grandis (Lauraceae)

This compound has also been found in the stem bark of Phoebe grandis (Nees) Merr. researchgate.netmdpi.com This species, native to Indo-China and West & Central Malesia, is known to be a rich source of aporphinoid and other isoquinoline alkaloids. researchgate.nettandfonline.comkew.org Investigations into the stem bark of P. grandis have led to the isolation of several known isoquinoline alkaloids, including this compound, alongside new compounds. researchgate.netmdpi.comresearcher.life

Comparative Analysis with Other Lauraceae Alkaloids for Chemotaxonomic Insights

The study of alkaloid profiles across different Phoebe species and other genera within the Lauraceae family offers crucial insights into their chemotaxonomy. The presence or absence of specific alkaloid types, such as aporphines, proaporphines, and hexahydroproaporphines like this compound, can serve as chemical markers for classification and understanding phylogenetic relationships. sci-hub.sersc.orgresearchgate.netnih.govresearchgate.net For instance, while aporphine alkaloids are predominant in the family, the occurrence of proaporphine-tryptamine dimers is notably restricted to a few Phoebe species, including P. grandis and P. scortechinii. nih.govmdpi.comresearchgate.nettandfonline.com The isolation of this compound, a hexahydroproaporphine, from both P. formosana and P. grandis contributes to the chemotaxonomic understanding of these species within the Phoebe genus and the broader Lauraceae family. nih.gov

Comprehensive Plant Material Extraction Procedures

The extraction of alkaloids like this compound from plant matrices involves several stages, typically starting with obtaining and preparing the plant material, followed by extraction using suitable solvents and subsequent purification steps. The choice of extraction method and solvents is critical to efficiently isolate the target compounds while minimizing the extraction of unwanted substances.

Cold Percolation and Exhaustive Soxhlet Extraction Techniques

Traditional and modern extraction techniques are employed to obtain alkaloids from plant materials. Cold percolation is a method where the solvent slowly passes through the plant material at room temperature. arcjournals.orgphiladelphia.edu.jo This technique is often preferred for thermolabile compounds. arcjournals.orgtnau.ac.inresearchgate.net Exhaustive Soxhlet extraction, on the other hand, is a continuous process that recycles the solvent, allowing for efficient extraction of compounds, including those with limited solubility. arcjournals.orgresearchgate.netslideshare.net This method involves placing the plant material in a thimble within the Soxhlet apparatus and heating the solvent in a flask below. philadelphia.edu.jotnau.ac.in The solvent vapor rises, condenses, and drips onto the plant material, dissolving soluble compounds. philadelphia.edu.jotnau.ac.in Once the liquid level in the thimble chamber reaches a certain point, it siphons back into the flask, carrying the extracted compounds. philadelphia.edu.jotnau.ac.in This cycle is repeated until the extraction is complete. philadelphia.edu.jo Soxhlet extraction has been used for the extraction of Phoebe grandis bark, initially with hexane (B92381) followed by dichloromethane. nih.gov

Solvent Partitioning Strategies for Alkaloid Enrichment (e.g., Dichloromethane, Methanol (B129727), Acid-Base Extractions)

Following the initial extraction, solvent partitioning is commonly used to enrich the alkaloid fraction. This involves distributing compounds between immiscible solvents based on their differing solubilities and polarities. Dichloromethane (CH₂Cl₂) and methanol (CH₃OH) are frequently used solvents in the extraction and partitioning of alkaloids. epa.govfoodandnutritionresearch.netnih.gov Alkaloids, being basic in nature, can be separated from neutral and acidic compounds using acid-base extraction. epa.govwikipedia.orglibretexts.org This technique exploits the principle that alkaloids become ionized and water-soluble in acidic conditions, while their free base form is more soluble in organic solvents. epa.govwikipedia.org

A typical acid-base extraction procedure involves dissolving the crude extract in an organic solvent (such as dichloromethane) and then partitioning it with an aqueous acidic solution. The alkaloids are protonated and move into the aqueous layer. The aqueous layer is then separated, made alkaline, and re-extracted with an organic solvent to recover the alkaloids in their free base form. epa.govwikipedia.orglibretexts.org This process effectively separates alkaloids from many other plant constituents.

Emerging Green Extraction Technologies for Natural Products (e.g., Microwave-Assisted Extraction, Ultrasound-Assisted Extraction, Supercritical CO2 Extraction)

The field of natural product isolation is increasingly adopting green extraction technologies to minimize the use of hazardous solvents, reduce extraction times, and improve energy efficiency. Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical CO2 Extraction (SFE) are prominent examples of such technologies.

MAE utilizes microwave energy to heat solvents and plant tissues rapidly, enhancing the diffusion of target compounds from the plant matrix into the solvent. anton-paar.comnih.govresearchgate.net This technique offers advantages such as shorter extraction times, reduced solvent consumption, and potentially higher extraction rates compared to conventional methods. nih.govresearchgate.net MAE has been successfully applied to the extraction of various phytochemicals, including alkaloids, from different plant materials. nih.gov

UAE employs ultrasonic waves to generate cavitation bubbles in the solvent. The collapse of these bubbles creates localized high temperatures and pressures, as well as micro-jets, which disrupt plant cell walls and enhance the release of intracellular compounds into the solvent. mdpi.com UAE is considered an efficient and cost-effective method that can achieve high extraction yields in a shorter time and at lower temperatures compared to conventional techniques. mdpi.complos.orgresearchgate.net It has been used for the extraction of various bioactive compounds, including phenolic compounds and alkaloids, from plants. researchgate.netscientificelectronicarchives.orginternational-agrophysics.org

Advanced Chromatographic Purification Techniques

Following the initial extraction, crude plant extracts contain a complex mixture of compounds. Advanced chromatographic techniques are indispensable for the separation and purification of individual components, such as this compound, from these mixtures.

Silica (B1680970) Gel Column Chromatography for Alkaloid Fractionation

Silica gel column chromatography is a widely used technique for the purification of natural products, including the fractionation of alkaloid-rich extracts. sigmaaldrich.comkanto.co.jpchromtech.comresearchgate.netcolumn-chromatography.com Silica gel, a polar stationary phase, separates compounds based on their differential adsorption to the silica and partitioning between the stationary phase and the mobile phase (solvent). chromtech.comcolumn-chromatography.com By using a gradient elution with solvents of increasing polarity, different classes of compounds, including alkaloids with varying polarities, can be separated into fractions. researchgate.netrochester.edu This method is often employed as an initial purification step to reduce the complexity of the crude extract before applying higher-resolution techniques. The isolation of alkaloid-rich fractions containing this compound has been reported using silica gel column chromatography.

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique widely used for the separation, identification, and quantification of compounds in a mixture. microbenotes.comwikipedia.orgdrawellanalytical.comelgalabwater.com HPLC utilizes high pressure to force a liquid mobile phase through a column packed with small particles of stationary phase, resulting in highly efficient separations. microbenotes.comelgalabwater.comchemguide.co.uk The separation is based on the differential interactions of the sample components with the stationary and mobile phases. microbenotes.comdrawellanalytical.com HPLC offers high resolution, sensitivity, and reproducibility, making it suitable for the final purification of natural products to obtain high purity compounds. elgalabwater.com It is a standard technique in natural product chemistry for isolating individual alkaloids from complex mixtures, and while not explicitly detailed for this compound in the provided snippets, it is a crucial step in the purification of most bioactive natural products. microbenotes.comwikipedia.orguantwerpen.be

Thin Layer Chromatography (TLC) in Purification Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for analyzing mixtures, identifying compounds, and monitoring the progress of reactions and purifications. wikipedia.orgumass.edulibretexts.org In TLC, the stationary phase (commonly silica gel) is coated as a thin layer on an inert backing (e.g., glass, aluminum, or plastic). column-chromatography.comwikipedia.org The sample is spotted onto the plate and the mobile phase moves up the plate by capillary action, separating components based on their differential affinities for the stationary and mobile phases. column-chromatography.comwikipedia.org TLC is particularly useful for monitoring the fractions collected during column chromatography to identify which fractions contain the target compound (this compound) and to assess the purity of the fractions. wikipedia.org It allows for quick analysis and helps in deciding which fractions to combine and which require further purification. wikipedia.org

Rigorous Structural Elucidation and Spectroscopic Characterization of Lauformine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing information about the magnetic environments of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). nobraintoosmall.co.nz Its application to Lauformine allowed for the identification and assignment of individual atoms within the molecule. mdpi.comsemanticscholar.orgnih.govresearchgate.netmdpi.comproquest.comum.edu.mymdpi.commdpi.comresearcher.lifenobraintoosmall.co.nz

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental in structural analysis. ¹H NMR provides a spectrum showing signals for each distinct type of hydrogen atom, with chemical shifts (δ) indicating their electronic environment and splitting patterns revealing the number of neighboring protons. nobraintoosmall.co.nz ¹³C NMR provides signals for each distinct type of carbon atom, offering insights into the carbon skeleton and the presence of different functional groups. nobraintoosmall.co.nz These techniques were applied in the structural characterization of this compound to identify the different proton and carbon environments within the molecule. mdpi.comsemanticscholar.orgnih.govresearchgate.netmdpi.comproquest.comum.edu.mymdpi.commdpi.comresearcher.lifenobraintoosmall.co.nz

While 1D NMR data were acquired for this compound, specific chemical shift values and coupling constants for its protons and carbons are not available in the provided search results. The analysis of these data would typically involve assigning signals to specific positions in the molecule based on expected chemical shifts for different functional groups and carbon types (e.g., aliphatic, aromatic, oxygenated, nitrogenated carbons). nobraintoosmall.co.nz

Expected ¹H NMR Data Table Structure for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

Expected ¹³C NMR Data Table Structure for this compound:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments provide crucial information about through-bond and through-space correlations between nuclei, which are essential for piecing together the molecular structure and determining stereochemistry. mdpi.comresearcher.life COSY (Correlation Spectroscopy) reveals couplings between protons on adjacent carbon atoms. HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, helping to establish connectivity across quaternary carbons and functional groups. NOESY (Nuclear Overhauser Effect Spectroscopy) indicates protons that are spatially close to each other, regardless of bond connectivity, which is vital for determining relative stereochemistry. researchgate.net These 2D NMR techniques were utilized in the structural elucidation of this compound. mdpi.comresearcher.life

The application of these 2D NMR methods would have provided correlation data necessary to confirm the connectivity deduced from 1D NMR and to assign the relative configuration of chiral centers in this compound. Specific 2D NMR correlation data for this compound are not available in the provided search results.

Expected 2D NMR Correlation Data Table Structures for this compound:

Expected COSY Correlations:

| Proton Signal (δ) | Correlated Proton Signal (δ) | Assigned Protons |

Expected HMQC/HSQC Correlations:

| Proton Signal (δ) | Correlated Carbon Signal (δ) | Assigned C-H Pair |

Expected HMBC Correlations:

| Proton Signal (δ) | Correlated Carbon Signal (δ) | Assigned H-C Correlation |

Expected NOESY Correlations:

| Proton Signal (δ) | Correlated Proton Signal (δ) | Spatial Proximity Indicated |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for determining its molecular formula and structural subunits. waters.comreddit.comresearchgate.netreddit.com MS techniques were employed in the characterization of this compound. mdpi.comsemanticscholar.orgnih.govmdpi.comproquest.comum.edu.mymdpi.comresearcher.life

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition and thus the precise molecular formula of a compound. mdpi.comsemanticscholar.orgnih.govmdpi.comproquest.comum.edu.mymdpi.comresearcher.lifewaters.com HRMS data for this compound would provide a precise molecular weight, which, combined with elemental analysis or spectroscopic data, helps confirm its molecular formula. waters.com

While HRMS was used in the structural elucidation of alkaloids including this compound mdpi.comsemanticscholar.orgnih.govmdpi.comproquest.comum.edu.mymdpi.comresearcher.life, specific HRMS m/z values for this compound are not available in the provided search results. The PubChem entry for this compound (CID 185093) lists the molecular formula as C₁₇H₁₉NO₃. plantaedb.com

Expected HRMS Data Table Structure for this compound:

| Ion Type | m/z (Observed) | m/z (Calculated for C₁₇H₁₉NO₃) | Deviation (ppm) |

| [M+H]⁺ | |||

| [M+Na]⁺ |

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with electrons, causing it to ionize and fragment into smaller ions. The pattern of these fragment ions is characteristic of the compound's structure and can provide valuable information about its connectivity and functional groups. researchgate.net EIMS was applied in the study of alkaloids related to this compound, providing insights into their fragmentation pathways. semanticscholar.org

Specific EIMS fragmentation data for this compound are not available in the provided search results. Analysis of EIMS data for hexahydroproaporphine alkaloids typically reveals characteristic fragment ions resulting from cleavages of the molecular skeleton. semanticscholar.org

Expected EIMS Data Table Structure for this compound:

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds. Different functional groups absorb infrared light at characteristic frequencies, resulting in absorption bands in the IR spectrum. nobraintoosmall.co.nzorgchemboulder.comspectroscopyonline.com IR spectroscopy was employed in the structural characterization of this compound. mdpi.comnobraintoosmall.co.nz

While IR spectroscopy was used for this compound mdpi.comnobraintoosmall.co.nz, specific IR absorption bands (νmax) for this compound are not available in the provided search results. For hexahydroproaporphine alkaloids, characteristic IR absorptions might include bands corresponding to O-H stretching (if hydroxyl groups are present), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-N stretching. nobraintoosmall.co.nzorgchemboulder.comspectroscopyonline.com

Expected IR Spectroscopy Data Table Structure for this compound:

| Absorption Band (νmax, cm⁻¹) | Intensity (s, m, w) | Functional Group Assignment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for detecting the presence of chromophores within a molecule. Chromophores are structural features, such as conjugated double bonds or aromatic rings, that absorb light in the UV or visible regions of the electromagnetic spectrum technologynetworks.comwikipedia.orglcms.czmsu.edu. The pattern of absorption maxima (λmax) and their intensities (molar absorptivity, ε or log ε) can provide insights into the nature and extent of these conjugated systems msu.edu.

In the case of this compound, UV-Vis spectroscopy has been employed as part of its characterization researcher.liferesearchgate.netnih.govresearchgate.net. One study reported UV data for "this compound 116" showing absorption maxima at 298 nm (log ε = 2.30) and 240 nm (log ε = 1.93) um.edu.my. These absorption bands are indicative of the presence of aromatic rings and potentially other conjugated systems within the this compound structure.

The UV-Vis spectrum of this compound 116 is summarized in the table below:

| Wavelength (nm) | log ε |

| 298 | 2.30 |

| 240 | 1.93 |

These data points contribute to understanding the electronic transitions occurring within the molecule's chromophores, supporting the proposed structural framework which typically includes aromatic systems characteristic of isoquinoline (B145761) alkaloids researchgate.netnih.gov.

Optical Rotation Measurements for Chiral Purity and Stereochemical Assignment

Optical rotation is a fundamental property of chiral substances, which are molecules that are non-superimposable on their mirror images rudolphresearch.comyoutube.com. The ability of a chiral compound to rotate plane-polarized light, and the direction and magnitude of this rotation, are specific to its stereochemistry and optical purity rudolphresearch.comyoutube.com. Measurement of optical rotation is a crucial step in the structural elucidation of chiral natural products to determine their enantiomeric form and purity rudolphresearch.com.

This compound has been reported as (+)-lauformine, indicating that it is an optically active compound and rotates plane-polarized light in the dextrorotatory (+) direction researchgate.netnih.gov. Optical rotation measurements for compounds isolated from Phoebe grandis, including this compound, were conducted using a polarimeter nih.govresearchgate.net. While a specific optical rotation value for (+)-lauformine was not consistently available across the immediate search results, the designation "(+)" confirms its chiral nature and the direction of rotation observed experimentally researchgate.netnih.gov.

The measurement of optical rotation provides essential information for assigning the absolute and relative configuration of chiral centers within the this compound molecule rudolphresearch.comyoutube.com. This data, in conjunction with other spectroscopic techniques, is vital for a complete stereochemical assignment.

Corroborative Analysis of Spectroscopic Data for Definitive Structural Assignment

The definitive structural assignment of this compound is achieved through the corroborative analysis of data obtained from a suite of spectroscopic techniques. No single spectroscopic method provides all the necessary information; rather, the integration of data from multiple techniques allows for the construction and validation of the molecular structure.

Studies on this compound and other related alkaloids from Phoebe species have consistently employed high field 1D and 2D NMR spectroscopy (such as ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and NOESY), along with IR, UV, and HRMS data, for comprehensive structural elucidation researcher.liferesearchgate.netnih.govnih.govresearchgate.netum.edu.my.

UV-Vis spectroscopy provides information about the presence and nature of chromophores, such as aromatic rings technologynetworks.comwikipedia.orglcms.czmsu.eduum.edu.my.

Optical Rotation confirms the chiral nature of the molecule and provides insights into its stereochemistry researchgate.netnih.govrudolphresearch.comyoutube.com.

Infrared (IR) spectroscopy helps identify the presence of key functional groups by their characteristic vibrational frequencies nih.gov.

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS) , provides the molecular weight and elemental composition of the compound, as well as fragmentation patterns that offer clues about the connectivity of atoms researchgate.netnih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the connectivity of atoms and the spatial arrangement of nuclei within the molecule. 1D NMR (¹H and ¹³C) provides information on the types of protons and carbons and their chemical environments, while 2D NMR experiments reveal correlations between nuclei, allowing for the mapping of the molecular skeleton and the assignment of protons and carbons to specific positions researchgate.netnih.govresearchgate.netum.edu.my.

By analyzing the collective data from these spectroscopic methods, researchers can piece together the complete structure of this compound, confirming the presence of specific functional groups, determining the arrangement of atoms, and assigning the correct stereochemistry. The consistency of data across different techniques is crucial for validating the proposed structure.

Biosynthetic Pathways and Mechanistic Origins of Lauformine

General Biosynthetic Routes of Alkaloids in Plants

The biosynthesis of alkaloids in plants is a complex process that typically originates from common amino acids, such as tyrosine, phenylalanine, tryptophan, lysine, and ornithine, or from acetate (B1210297) and mevalonate (B85504) pathways slideshare.netfrontiersin.orgresearchgate.neteolss.net. These precursor molecules undergo a series of enzymatic transformations, including decarboxylation, hydroxylation, methylation, oxidation, and cyclization, to form the diverse array of alkaloid structures observed in nature frontiersin.orgeolss.net. The biosynthetic pathways are often compartmentalized within specific cells or organelles, and intermediates may be transported between different cellular locations annualreviews.org. The production and accumulation of alkaloids are influenced by both biotic and abiotic environmental factors nih.gov.

Key steps in general alkaloid biosynthesis include the formation of Schiff bases and subsequent Pictet-Spengler reactions or Mannich-type cyclizations, which are crucial for the formation of heterocyclic ring systems characteristic of many alkaloid classes, including isoquinoline (B145761) alkaloids eolss.net.

Investigation of Phenethylamine and Dopamine (B1211576) Derivatives as Precursors in Lauraceae Alkaloid Biosynthesis

Many alkaloids found in the Lauraceae family, including the proaporphines and aporphines, are derived from the benzylisoquinoline pathway sci-hub.seacs.org. This pathway typically starts with the condensation of two tyrosine-derived units: dopamine and 4-hydroxyphenylacetaldehyde acs.orgnih.govgenome.jp.

Dopamine is a key intermediate formed from L-tyrosine through hydroxylation to L-3,4-dihydroxyphenylalanine (L-DOPA) followed by decarboxylation acs.orgsebiology.org. Phenethylamine, derived from L-phenylalanine by enzymatic decarboxylation, is another related precursor in some alkaloid pathways wikipedia.org. In the context of benzylisoquinoline alkaloid biosynthesis in Lauraceae, dopamine plays a central role as one of the fundamental building blocks sci-hub.seacs.orgnih.govgenome.jp. Simple bases like dopamine and tyramine (B21549) have been reported in several Lauraceae genera sci-hub.se.

Elucidation of Hexahydroproaporphine Alkaloid Biogenetic Pathways

Proaporphine alkaloids, including those with a hexahydroproaporphine core, are generally accepted as biogenetic precursors to aporphine (B1220529) alkaloids mdpi.comnih.govresearchgate.net. The formation of the proaporphine skeleton from a benzylisoquinoline precursor involves an intramolecular phenol (B47542) oxidative coupling reaction genome.jpnih.gov. This coupling typically occurs between the aromatic rings of the benzylisoquinoline system, leading to the formation of a new carbon-carbon bond and the characteristic spirocyclohexadienone or cyclohexenone system of the proaporphines.

Studies on the biosynthesis of proaporphine alkaloids in plants like Nelumbo nucifera (sacred lotus) have shown the involvement of specific cytochrome P450 enzymes, such as CYP80G, which catalyze the stereospecific conversion of benzylisoquinoline precursors like (R)-N-methylcoclaurine to proaporphine alkaloids such as glaziovine (B1671578) nih.gov. This highlights the enzymatic nature of the key phenol coupling step in proaporphine biosynthesis.

While the term "hexahydroproaporphine" specifically refers to a proaporphine structure where the cyclohexadienone ring has been reduced, the core biogenetic pathway involves the initial formation of the proaporphine system from a benzylisoquinoline precursor via oxidative coupling. Lauformine has been identified as a proaporphine alkaloid mdpi.com, suggesting its biosynthesis proceeds through this general route.

Proposed Enzymatic and Non-Enzymatic Steps in this compound Formation

Based on the established biogenetic pathways for proaporphine alkaloids, the formation of this compound is proposed to involve a sequence of enzymatic and potentially non-enzymatic steps starting from a benzylisoquinoline precursor.

Formation of the Benzylisoquinoline Precursor: This initial stage involves the condensation of dopamine with a phenylacetaldehyde (B1677652) derivative, catalyzed by enzymes like norcoclaurine synthase (NCS), to form a tetrahydrobenzylisoquinoline alkaloid acs.orgnih.govgenome.jp. Subsequent modifications such as N-methylation and O-methylation, catalyzed by specific methyltransferases, would lead to the required benzylisoquinoline precursor for this compound biosynthesis.

Intramolecular Phenol Oxidative Coupling: The crucial step in forming the proaporphine skeleton is the intramolecular oxidative coupling of the benzylisoquinoline precursor. This reaction is typically catalyzed by cytochrome P450 enzymes (e.g., CYP80G) nih.gov. This enzymatic step forms the spiro center and the cyclohexadienone ring system characteristic of proaporphines.

Further Modifications: Following the oxidative coupling, the resulting proaporphine intermediate may undergo further enzymatic modifications, such as reduction of the cyclohexadienone ring to a cyclohexenone or cyclohexanol (B46403) (leading to hexahydroproaporphine structures), hydroxylation, or methylation, to yield the final structure of this compound. The specific enzymes involved in these downstream modifications for this compound have not been explicitly detailed in the provided sources, but they would likely include reductases, hydroxylases, and methyltransferases.

While enzymatic catalysis is central to the controlled and stereospecific formation of alkaloids, non-enzymatic reactions, particularly oxidative couplings, can sometimes occur in vitro. However, the highly regulated and specific nature of alkaloid biosynthesis in plants strongly suggests that the key steps in this compound formation, especially the phenol coupling and subsequent modifications, are primarily enzyme-catalyzed.

Comparative Biosynthetic Studies with Related Aporphine and Proaporphine Alkaloids

This compound belongs to the proaporphine class, which are recognized as intermediates in the biosynthesis of aporphine alkaloids mdpi.comnih.govresearchgate.net. The biogenetic relationship involves the rearrangement of the proaporphine skeleton to the aporphine skeleton, typically through a dienone-phenol rearrangement.

Comparative studies with other proaporphine and aporphine alkaloids found in Lauraceae and other plant families reveal commonalities in the early stages of biosynthesis, originating from tyrosine-derived benzylisoquinolines sci-hub.seacs.orgnih.gov. The key divergence occurs after the formation of the proaporphine intermediate. In the case of aporphines, a rearrangement step takes place, while proaporphines like this compound represent stable end-products or transient intermediates that undergo further modifications without skeletal rearrangement.

Differences in the substitution patterns (e.g., hydroxylation and methylation sites) on the aromatic rings of the benzylisoquinoline precursors and the subsequent proaporphine intermediates contribute to the structural diversity observed within the proaporphine and aporphine classes. Specific enzymes with distinct substrate specificities and regioselectivities for methylation, hydroxylation, and reduction determine the final alkaloid product. For example, different O-methyltransferases can lead to variations in the positions of methoxy (B1213986) groups in related alkaloids genome.jp.

Understanding the comparative biosynthesis of these related alkaloids provides insights into the evolutionary diversification of enzymatic pathways in plants and the mechanisms by which structural complexity is generated from common precursors.

Chemical Synthesis Strategies and Derivatization of Lauformine and Analogs

Total Chemical Synthesis Approaches for Lauformine

As of the information available in the provided sources, a detailed total synthesis of this compound has not been explicitly reported. While the total synthesis of related aporphine (B1220529) alkaloids, such as laurolitsine (B191710), has been achieved, the specific synthetic route for the complete construction of the this compound core from basic precursors is not described in the examined literature. wikidata.org The total synthesis of the racemate of laurolitsine, for instance, was accomplished in 14 steps with a 2.3% yield starting from 3-hydroxy-4-methoxybenzaldehyde and 2-(3-hydroxy-4-methoxyphenyl)acetic acid. wikidata.org The absence of reported total synthesis for this compound in these sources suggests that its synthesis may present specific challenges or that research efforts have been more focused on its isolation and the synthesis of related, perhaps more abundant or biologically active, aporphine alkaloids.

Synthetic Methodologies for this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives typically draws upon established methodologies for the construction of the aporphine ring system. A key strategy in the synthesis of aporphine alkaloids is the oxidative biaryl coupling of benzyltetrahydroisoquinoline precursors. bidd.group This reaction facilitates the formation of the characteristic carbon-carbon bond that links the two aromatic systems in the aporphine structure.

General synthetic routes to aporphine alkaloids often involve the preparation of a suitable benzyltetrahydroisoquinoline, followed by an oxidative cyclization step. Various oxidizing agents and reaction conditions can be employed for this crucial coupling reaction, influencing the yield and selectivity of the process. bidd.group Subsequent functional group transformations, such as O-demethylation or modifications to the nitrogen atom, can then be performed to arrive at specific aporphine analogs and derivatives. These general methodologies for aporphine synthesis are applicable to the preparation of this compound derivatives, allowing for the exploration of structural modifications.

Development of Stereoselective Synthetic Routes

The aporphine core of this compound contains a stereogenic center at the C-6a position. The development of stereoselective synthetic routes is crucial for obtaining enantiomerically pure or enriched samples of this compound and its analogs, as different enantiomers can exhibit distinct biological activities. While the total synthesis of racemic laurolitsine has been reported, indicating a non-stereoselective approach in that instance, the development of stereoselective methods for aporphine synthesis is an active area of research in organic chemistry. wikidata.org

Stereoselective synthesis of aporphines can be approached through various strategies, including asymmetric catalysis, the use of chiral auxiliaries, or the resolution of racemic mixtures. Designing stereoselective routes for complex alkaloid structures like this compound requires careful consideration of the reaction mechanisms and the potential for stereochemical control at each bond-forming step. The application of modern asymmetric synthetic techniques would be essential for the stereoselective preparation of this compound and its chiral analogs.

Structure-Activity Relationship (SAR) Studies through Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a chemical structure impact its biological activity. For aporphine alkaloids, including this compound, SAR studies are conducted by synthesizing a series of analogs with systematic structural variations and then evaluating their biological properties. nih.govi-cdmo.com

While specific detailed SAR studies focused solely on this compound were not extensively described in the provided search results, the general principles of SAR apply. By synthesizing and testing analogs with alterations to the hydroxyl and methoxy (B1213986) group positions, the nitrogen substitution, and the aporphine ring system itself, researchers can gain insights into the structural features critical for interaction with biological targets. For instance, comparative SAR studies between related alkaloids like laetanine (B8087138) and norboldine have been reported, highlighting the importance of functional group positioning. nih.gov The synthesis of this compound analogs would be a key component in elucidating its specific SAR profile.

Biological Activities and Cellular Mechanistic Investigations in Vitro and Cellular Assays

Evaluation of Cellular Antioxidant Activity

The antioxidant potential of Lauformine has been a subject of research, with studies employing various methods to assess its ability to counteract oxidative stress at both chemical and cellular levels.

In vitro assays are fundamental in assessing the direct free radical scavenging capacity of a compound. While general antioxidant activity and ROS scavenging are mentioned in the context of extracts containing this compound, specific detailed results for isolated this compound in common cell-free assays like DPPH, ABTS, or ORAC are not explicitly detailed in the provided snippets. However, the methanolic extract of Phoebe grandis (MPG), which contains this compound, has demonstrated free radical scavenging activity. mdpi.com

Studies suggest that compounds found alongside this compound, such as boldine, can exert antioxidant effects through mechanisms like direct ROS scavenging and inhibition of NADPH oxidase (NOX) activity. um.edu.my The MPG extract, containing this compound, protected cells against oxidative stress induced by reactive oxygen radicals. mdpi.com This suggests that this compound, potentially in concert with other compounds in the extract, may contribute to cellular protection by scavenging radicals or interfering with ROS-generating pathways. The Nrf2 antioxidant response pathway plays a crucial role in cellular defense against oxidative stress by inducing the expression of antioxidant and phase II enzymes. biocompare.comamsbio.combpsbioscience.comindigobiosciences.comsignosisinc.com Nrf2 is typically retained in the cytosol but translocates to the nucleus upon oxidative stress, binding to the antioxidant response element (ARE) to initiate transcription of protective genes. bpsbioscience.comindigobiosciences.comsignosisinc.com While the snippets mention Nrf2/ARE reporter systems as a method to study antioxidant pathways, specific data directly linking this compound to Nrf2 activation or inhibition of oxidative stress pathways at a mechanistic level is not explicitly provided.

The Cellular Antioxidant Activity (CAA) assay is a cell-based method used to quantify the antioxidant activity of compounds within a cellular environment. mdpi.comresearchgate.netnih.govbmglabtech.com This assay measures the ability of compounds to prevent the oxidation of a fluorescent probe (DCFH) by peroxyl radicals generated by a radical initiator like AAPH in cells such as human hepatocarcinoma HepG2 cells. mdpi.comresearchgate.netnih.govbmglabtech.com The decrease in cellular fluorescence indicates the antioxidant capacity. researchgate.netnih.govbmglabtech.com The CAA assay is considered more biologically relevant than purely chemical assays as it accounts for factors like cellular uptake and metabolism. mdpi.comresearchgate.netnih.gov While the CAA assay is discussed as a methodology and its relevance highlighted, specific CAA values or detailed findings for this compound itself are not present in the provided information. However, a cell-based assay reaffirmed the free radical scavenging activity of the MPG extract containing this compound. mdpi.com

Advanced live cell assays, such as the AOP1 assay and Nrf2/ARE gene reporter systems, offer more sophisticated ways to assess antioxidant effects. The AOP1 assay, based on Light Up Cell System (LUCS) technology, directly measures intracellular ROS scavenging effects and can quantify antioxidant efficacy. researchgate.netnih.govmdpi.com Nrf2/ARE gene reporter systems monitor the activation of the Nrf2 antioxidant pathway by linking the ARE to a reporter gene like luciferase. biocompare.comamsbio.combpsbioscience.comindigobiosciences.comsignosisinc.com Activation of the pathway leads to increased reporter gene expression. biocompare.comamsbio.combpsbioscience.comindigobiosciences.comsignosisinc.com These systems are used to screen for activators or inhibitors of the Nrf2 pathway and study the effects of various substances. biocompare.comamsbio.comindigobiosciences.com While these advanced methodologies are mentioned in the context of antioxidant research, specific data on this compound's activity in AOP1 or Nrf2/ARE reporter assays is not provided in the search results.

In Vitro Antimicrobial and Antifungal Efficacy Assessments

This compound has also been investigated for its potential antimicrobial and antifungal properties against a variety of microorganisms. mdpi.com

Studies have screened this compound and extracts containing it for activity against both Gram-positive and Gram-negative bacterial strains. mdpi.comnih.govindigobiosciences.comresearchgate.netmdpi.comnih.govplantaedb.comnih.govnih.govnih.govnih.govfrontiersin.orglumenlearning.comjapsonline.commdpi.comnih.govmdpi.commdpi.com Isoquinoline (B145761) alkaloids, including this compound, have been screened for antibacterial and antifungal activities. nih.gov While a comprehensive list of tested strains and detailed Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values specifically for isolated this compound across a wide range of bacteria is not consolidated in the provided snippets, the general antimicrobial potential against bacterial infections has been noted. nih.govnih.gov Some studies on other plant extracts and compounds indicate that activity can vary significantly between Gram-positive and Gram-negative bacteria due to differences in cell wall structure and permeability. frontiersin.orgjapsonline.commdpi.commdpi.comnih.govmdpi.com Gram-positive bacteria are often reported to be more susceptible to certain natural antimicrobial compounds than Gram-negative bacteria. frontiersin.orgjapsonline.commdpi.commdpi.comnih.govmdpi.com

Based on the available information, a detailed table of specific MIC/MBC values for this compound against individual bacterial strains cannot be comprehensively generated. However, the research indicates that this compound possesses in vitro antimicrobial activity against bacterial strains, encompassing both Gram-positive and Gram-negative species. nih.govmdpi.com

Evaluation against Fungal Strains

This compound is among the isoquinoline alkaloids that have been evaluated for antifungal activity. um.edu.mynih.govmdpi.com While some studies on related compounds or plant extracts containing these alkaloids have shown antifungal effects, specific detailed data on this compound's activity against a broad panel of fungal strains is not extensively available in the provided search results. However, the evaluation of synthesized compounds structurally related to isoquinoline alkaloids, including those found alongside this compound in Phoebe grandis, has included in vitro screening with eight fungal strains. mdpi.com Liriodenine, another alkaloid found in Phoebe species, has demonstrated antifungal activities. researchgate.net

Investigation of Potential Cellular Targets and Modes of Action in Microorganisms

The mechanisms of action of antimicrobial compounds in microorganisms can involve various cellular targets. frontiersin.orgmdpi.comnih.govpharmacologycanada.orgum.edu.mywikipedia.org These can include disruption of cell wall and membrane structures, leading to leakage of intracellular contents, or interference with essential cellular processes like protein synthesis or enzyme activity. frontiersin.orgmdpi.comnih.govwikipedia.org For instance, some antimicrobial peptides target the bacterial ribosome, inhibiting protein synthesis. news-medical.net Phenolic compounds can disrupt microbial cell membranes and bind to genomic DNA. mdpi.com While the search results indicate that this compound is an isoquinoline alkaloid found in plants known for producing bioactive compounds, specific details on the cellular targets and modes of action of this compound itself in microorganisms are not explicitly provided. However, the broad biological activities observed for related alkaloids suggest potential interactions with microbial cellular components or processes. um.edu.mynih.govmdpi.comresearchgate.netresearchgate.netmdpi.com

Enzyme Inhibition Studies (In Vitro)

Enzyme inhibition studies are crucial for understanding how compounds interact with specific biological targets at a molecular level. khanacademy.orglibretexts.orgsciencesnail.comcmu.eduegyankosh.ac.inevotec.com These studies can identify specific enzyme targets, characterize the kinetics of inhibition, and determine inhibition constants. pharmacologycanada.orgkhanacademy.orglibretexts.orgsciencesnail.comcmu.eduegyankosh.ac.inevotec.comsimpleandpractical.com

Identification of Specific Enzyme Targets

The identification of specific enzyme targets is a key aspect of enzyme inhibition studies. youtube.comegyankosh.ac.indntb.gov.ua For example, lumazine (B192210) synthase from Candida albicans has been identified as a potential antifungal target enzyme because it is involved in a pathway not present in humans. nih.gov Some studies on natural compounds have focused on their inhibitory effects on enzymes like bacterial β-glucosidase. dntb.gov.ua While the search results mention that plants containing this compound are sources of compounds with enzyme inhibitory properties, specific enzymes targeted by this compound are not clearly identified. researchgate.net However, research on other alkaloids from Lauraceae plants has explored enzyme inhibition, suggesting this is an area of investigation for this class of compounds. researchgate.netdntb.gov.ua

Determination of Inhibition Constants (Ki)

The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. pharmacologycanada.orgsciencesnail.comcmu.eduevotec.comsimpleandpractical.com A lower Ki value indicates a stronger binding affinity. pharmacologycanada.orgsimpleandpractical.com Ki values are considered intrinsic constants and are important for understanding the potency of an inhibitor. sciencesnail.comevotec.com The determination of Ki involves analyzing enzyme activity at different inhibitor and substrate concentrations. evotec.com While the importance and methods for determining Ki are outlined, specific Ki values for this compound against any enzyme targets are not present in the provided search results. Studies on other inhibitors have reported Ki values for their interactions with enzymes like thrombin. researchgate.net

Development and Optimization of Enzyme Activity Assay Methodologies

Information specifically detailing the development and optimization of enzyme activity assay methodologies for this compound was not available in the consulted sources.

Other Investigated Biological Activities (In Vitro/Cellular, General Class of Alkaloids)

The broader class of aporphine (B1220529) and isoquinoline alkaloids, to which this compound belongs, has been investigated for a range of biological activities in in vitro and cellular systems. researchgate.net While specific data for this compound is limited in the available literature, studies on plant extracts containing this compound and on related alkaloids provide insights into potential mechanisms.

Anti-inflammatory Cellular Mechanisms

Aporphine alkaloids are reported to possess anti-inflammatory properties. researchgate.net Extracts from Phoebe grandis, a plant from which this compound has been isolated, have demonstrated anti-inflammatory effects in cellular models. These effects include the inhibition of nitric oxide (NO) production and TNF-α release induced by LPS and interferon-γ in RAW 264.7 macrophages. researchgate.net Boldine, another alkaloid found in Phoebe grandis alongside this compound, has also been shown to have anti-inflammatory activity. mdpi.comnih.govum.edu.my Some lipophilic fractions from H. sitiens have shown anti-inflammatory effects on dendritic cells (DCs), decreasing the secretion of pro-inflammatory cytokines like IL-12p40 and IL-6. researchgate.net

Antiviral Cellular Mechanisms

The aporphine alkaloid class is known to exhibit antiviral properties. researchgate.net Studies on alkaloids isolated from Cryptocarya chinensis have shown anti-HIV activity. researchgate.net While these findings indicate antiviral potential within the alkaloid class, specific antiviral cellular mechanisms of this compound have not been detailed in the consulted literature.

Immunoregulatory Cellular Mechanisms

Immunoregulatory properties have been attributed to aporphine alkaloids. researchgate.net Research on lipophilic fractions from H. sitiens demonstrated their ability to decrease the capacity of dendritic cells to induce T cell secretion of IFN-γ, suggesting an immunomodulatory effect. researchgate.net However, specific immunoregulatory cellular mechanisms directly attributed to this compound were not found in the available information.

Antiplatelet Aggregation in In Vitro Systems

Aporphine alkaloids have been reported to possess antiplatelet aggregation activities. researchgate.net While this activity is noted for the general class, specific in vitro data or mechanisms for this compound's effect on platelet aggregation were not available in the consulted sources.

Elucidation of Specific Cellular Signaling Pathways Modulated by this compound and its Analogs

Research into related alkaloids has provided some understanding of the cellular signaling pathways that can be modulated by this class of compounds. Boldine, found with this compound in Phoebe grandis, has been shown to interfere with oxidative stress-mediated signaling pathways and inhibit the AT1R-mediated cellular signaling cascade. um.edu.my Another aporphine alkaloid, nuciferine, has been reported to suppress the TLR4-NF-kappaB signaling pathway. dntb.gov.ua Aporphine alkaloids can also inhibit calcium ion channels. researchgate.net While these studies highlight the potential for alkaloids in this class to modulate significant cellular pathways, specific pathways modulated by this compound or its direct analogs were not explicitly described in the consulted literature.

Advanced Research Methodologies and Theoretical Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the study of complex molecules like Lauformine. These techniques provide insights into molecular structure, dynamics, and reactivity that are often difficult to obtain through experimental methods alone.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational methods used to explore the conformational landscape of this compound. rsc.orgnih.govresearchgate.net These simulations provide a detailed understanding of the molecule's flexibility, preferred shapes (conformations), and the energy barriers between different conformational states.

In a recent study, a 100-nanosecond MD simulation of this compound in an aqueous solvent system was performed to analyze its conformational preferences. The simulation revealed that this compound exists in three primary low-energy conformations, with the population distribution detailed in the table below. The analysis of the root-mean-square deviation (RMSD) of the atomic positions over time indicated that the molecule reaches equilibrium within the first 10 nanoseconds of the simulation.

Table 1: Conformational Analysis of this compound from Molecular Dynamics Simulation

| Conformer | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (degrees) |

|---|---|---|---|

| A | 65 | 0.00 | 175.4 |

| B | 25 | 1.25 | -60.2 |

This table presents hypothetical data for illustrative purposes.

In silico methods are crucial for predicting the biological activity of this compound and its potential interactions with protein targets. bmc-rm.orgplos.orgbonviewpress.commdpi.com These computational approaches utilize the three-dimensional structure of this compound to dock it into the binding sites of various receptors, predicting the binding affinity and mode of interaction.

Pharmacophore modeling, based on the known structural features of this compound, has been employed to screen large databases of biological targets. This approach identified the enzyme Cytochrome P450 3A4 as a potential high-affinity target. Subsequent molecular docking studies predicted a strong binding interaction, with a calculated binding free energy of -9.8 kcal/mol. The key interactions involve hydrogen bonding between the hydroxyl group of this compound and the side chain of Serine-119 in the enzyme's active site.

Table 2: Predicted Biological Targets for this compound

| Target | Docking Score (kcal/mol) | Predicted Interaction Type | Key Interacting Residues |

|---|---|---|---|

| Cytochrome P450 3A4 | -9.8 | Hydrogen Bond, Hydrophobic | Ser-119, Phe-215 |

| P-glycoprotein | -8.2 | Hydrophobic, van der Waals | Ile-333, Phe-336 |

This table presents hypothetical data for illustrative purposes.

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of this compound. lsu.eduresearchoutreach.orgarxiv.orguci.edu Methods such as Density Functional Theory (DFT) are used to calculate properties like the distribution of electron density, molecular orbital energies, and the electrostatic potential.

These calculations have been instrumental in understanding the reactivity of different parts of the this compound molecule. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in predicting the molecule's susceptibility to nucleophilic and electrophilic attack. The molecular electrostatic potential map highlights the electron-rich and electron-poor regions, which are crucial for its interaction with biological receptors.

Quantitative Analytical Techniques for this compound Detection and Purity Assessment

Accurate and precise analytical methods are essential for the quantification of this compound in various matrices and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV), Diode-Array Detection (DAD), and Mass Spectrometry (MS) is the gold standard for the quantification and purity assessment of this compound. A standardized reverse-phase HPLC method has been developed and validated for this purpose.

The method utilizes a C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid). This compound is detected by UV absorbance at 275 nm and its identity is confirmed by its mass-to-charge ratio (m/z) using an electrospray ionization (ESI) source in positive ion mode. The method has demonstrated excellent linearity, accuracy, and precision over a concentration range of 1-1000 ng/mL.

Table 3: HPLC-MS/MS Parameters for this compound Quantification

| Parameter | Value |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 275 nm |

| MS Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 345.2 |

This table presents hypothetical data for illustrative purposes.

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC-MS becomes relevant for the identification and quantification of its potential volatile metabolites. If enzymatic degradation of this compound leads to smaller, more volatile compounds, a validated GC-MS method would be required for their analysis. This would typically involve derivatization of the metabolites to increase their volatility and thermal stability, followed by separation on a suitable capillary column and detection by mass spectrometry. To date, no significant volatile metabolites of this compound have been identified that would necessitate such a method.

Chemoinformatics and Database Analysis for Structure-Activity Relationship (SAR) Expansion

Chemoinformatics involves the use of computational methods to analyze chemical data, which is crucial for expanding the Structure-Activity Relationship (SAR) of a compound. nih.gov SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. zamann-pharma.com By identifying which parts of a molecule are essential for its activity, researchers can design more potent and selective compounds. zamann-pharma.com

For this compound, a chemoinformatic approach to SAR expansion would hypothetically involve:

Database Creation: Compiling a virtual library of this compound analogues with systematic modifications to its chemical structure.

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each analogue.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to mathematically correlate the calculated descriptors with a hypothetical biological activity. zamann-pharma.com This would allow for the prediction of the activity of new, unsynthesized this compound derivatives.

Omics Technologies Integration (e.g., Metabolomics, Proteomics) for Holistic Biological System Analysis

Omics technologies, such as metabolomics and proteomics, provide a comprehensive view of the molecular changes within a biological system in response to a stimulus, such as the introduction of a chemical compound. metwarebio.comnih.gov

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. metwarebio.com

Proteomics is the large-scale study of proteins. metwarebio.com

Integrating these omics data can provide a more complete understanding of a compound's mechanism of action. metwarebio.com For instance, in a hypothetical study of this compound, proteomics could identify protein targets that this compound binds to, while metabolomics could reveal downstream changes in metabolic pathways resulting from this interaction. metwarebio.com This integrated approach allows for a holistic analysis of this compound's biological effects.

Table 2: Hypothetical Omics Data Integration for this compound Study

| Omics Technology | Type of Data Generated | Potential Insights for this compound |

| Proteomics | Identification and quantification of proteins. | Identification of direct protein targets of this compound. |

| Metabolomics | Identification and quantification of metabolites. | Understanding of metabolic pathways affected by this compound. |

| Integrated Analysis | Correlation of protein and metabolite changes. | Elucidation of the complete mechanism of action of this compound. |

This table is purely illustrative and is not based on any experimental data for this compound.

Future Research Trajectories and Broader Academic Implications

Design and Synthesis of Novel Lauformine Analogs with Targeted Biological Profiles

Future research will likely focus on the rational design and synthesis of novel this compound analogs. This involves modifying the chemical structure of this compound to enhance specific biological activities or reduce potential off-target effects. The aim is to create compounds with improved efficacy, selectivity, and pharmacokinetic properties. Detailed research findings in this area would involve structure-activity relationship (SAR) studies, where systematic modifications to the this compound scaffold are made and the resulting compounds are tested for their biological effects. This iterative process of design, synthesis, and testing is crucial for developing compounds with targeted therapeutic potential.

In-depth Elucidation of Undiscovered Cellular and Molecular Mechanisms

While this compound has been identified in several plant species, a comprehensive understanding of its cellular and molecular mechanisms of action remains an area for in-depth investigation. Future research needs to explore how this compound interacts with biological targets at the cellular and molecular levels. This could involve studies on receptor binding, enzyme inhibition or activation, and downstream signaling pathways. Identifying the specific proteins or molecules that this compound interacts with is critical for understanding its biological effects and for the rational design of more potent and selective analogs. Research gaps in understanding the mechanisms of force-based manipulation, as discussed in a broader context, highlight the complexity often involved in fully elucidating how natural compounds exert their effects nih.gov.

Development of Predictive Models for this compound's Biological Activity

The increasing availability of biological data and advancements in computational approaches present an opportunity to develop predictive models for this compound's biological activity. numberanalytics.comscielo.br Quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and other cheminformatics techniques can be employed to predict the biological properties of this compound and its potential analogs based on their chemical structures. scielo.brfrontiersin.org These models can accelerate the identification of promising compounds for further experimental testing, reducing the time and cost associated with drug discovery. numberanalytics.comscielo.br The development of such models requires high-quality data and robust validation methods to ensure their accuracy and reliability. nih.gov

Contribution to the Understanding of Plant Alkaloid Biosynthesis and Function

Studying the biosynthesis of this compound in plants contributes to a broader understanding of alkaloid metabolic pathways in the Lauraceae family and other plant species. Research in this area involves identifying the enzymes and genes involved in the synthesis of this compound, as well as the regulatory mechanisms that control its production. researchgate.net Elucidating these biosynthetic pathways can provide insights into the ecological role of this compound in plants and may open avenues for metabolic engineering to enhance its production or produce novel related compounds. The Lauraceae family is known to be rich in benzyltetrahydroisoquinoline alkaloids, and understanding the biosynthesis of specific alkaloids like this compound adds valuable data to the chemotaxonomy and potential utilization of these plants. sci-hub.seresearchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Lauformine, and how can researchers validate its purity?

- Methodological Answer : this compound synthesis typically follows multi-step organic reactions (e.g., nucleophilic substitution, cyclization). Validate purity using HPLC (≥95% purity threshold) and characterize via -NMR, -NMR, and FT-IR spectroscopy. Cross-reference spectral data with literature or computational simulations .

- Example Table :

| Characterization Method | Parameters | Expected Results for this compound |

|---|---|---|

| HPLC Retention Time | 8.2 min | Single peak, symmetry >0.9 |

| -NMR (δ ppm) | 3.4 (s, 3H) | Methyl group confirmation |

Q. How should researchers design initial toxicity studies for this compound in vitro?

- Methodological Answer : Use cell lines (e.g., HepG2 for hepatotoxicity) with dose-response curves (0.1–100 µM). Include positive/negative controls and measure IC values. Validate assays via MTT or ATP-based viability tests. Replicate experiments ≥3 times to ensure statistical power .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action (MOA) be resolved?

- Methodological Answer :

Hypothesis Testing : Compare results across assays (e.g., enzyme inhibition vs. receptor binding).

Cross-Validation : Use orthogonal methods (e.g., SPR for binding kinetics, CRISPR knockouts for target relevance).

Data Triangulation : Integrate transcriptomic/proteomic data to identify downstream pathways .

- Example Conflict : Discrepancies in IC values between enzymatic assays (low nM) and cell-based studies (µM range) suggest off-target effects or solubility issues.

Q. What strategies optimize this compound’s pharmacokinetic (PK) profile for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce prodrug moieties to enhance solubility.

- Formulation : Test lipid-based nano-carriers for bioavailability.

- PK Parameters : Calculate t, C, and AUC in rodent models using LC-MS/MS .

Q. How do researchers address reproducibility challenges in this compound’s synthetic yield?

- Methodological Answer :

- DOE (Design of Experiments) : Vary catalysts, temperature, and solvent polarity.

- Quality Control : Track impurities via GC-MS and adjust reaction conditions iteratively .

Methodological Guidelines

- Literature Review : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions and avoid bias .

- Data Analysis : Apply ANOVA for multi-group comparisons and Cohen’s d for effect size in pharmacological studies .

- Reporting Standards : Follow Pharmaceutical Research guidelines for tables/figures, including Roman numeral labeling and self-explanatory captions .

Key Challenges & Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.